molecular formula C9H8BrFO3 B2855911 Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate CAS No. 1805417-52-0

Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate

Cat. No.: B2855911
CAS No.: 1805417-52-0
M. Wt: 263.062
InChI Key: OMTXTEYVXNBVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate is a chemical compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxy functional groups. This compound is often used in various chemical reactions and has applications in scientific research.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water for several minutes in case of contact with eyes, and washing skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate typically involves the esterification of 5-bromo-2-fluoro-3-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester group.

Major Products

    Substitution: Products include derivatives with different halogens or other functional groups.

    Oxidation: Products include 5-bromo-2-fluoro-3-oxobenzoate.

    Reduction: Products include 5-bromo-2-fluoro-3-hydroxybenzyl alcohol.

Scientific Research Applications

Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-hydroxybenzoate
  • Ethyl 5-fluoro-2-hydroxybenzoate
  • Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate

Uniqueness

Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate is unique due to the combination of bromine, fluorine, and hydroxy functional groups. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 5-bromo-2-fluoro-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTXTEYVXNBVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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